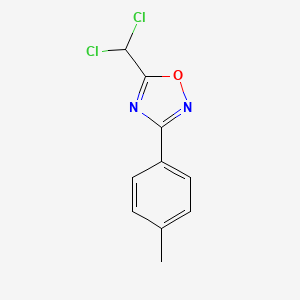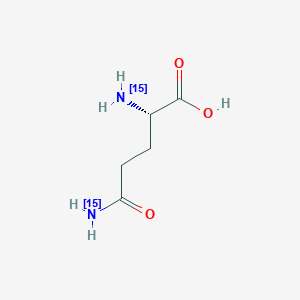
L-Glutamine-15N2
描述
L-Glutamine-15N2 is a stable isotope-labeled form of L-Glutamine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is widely used in various scientific research fields due to its unique properties and applications. L-Glutamine itself is a non-essential amino acid that plays a crucial role in many metabolic processes, including protein synthesis, cellular energy production, and nitrogen transport.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of L-Glutamine-15N2 typically involves the incorporation of nitrogen-15 into the glutamine molecule. One common method is through microbial fermentation using a nitrogen-15 enriched medium. The microorganisms metabolize the nitrogen-15 source and incorporate it into the glutamine structure. This process requires careful control of the fermentation conditions, including temperature, pH, and nutrient supply, to ensure high yield and purity of the labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of bioreactors allows for the controlled growth of microorganisms in a nitrogen-15 enriched environment. The fermentation broth is then processed to isolate and purify the labeled glutamine. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .
化学反应分析
Types of Reactions
L-Glutamine-15N2 undergoes various chemical reactions, including:
Oxidation: L-Glutamine can be oxidized to form glutamate and ammonia.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amide group in L-Glutamine can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like acyl chlorides and anhydrides are often used in substitution reactions.
Major Products
Oxidation: Glutamate and ammonia are the primary products.
Reduction: Reduced forms of glutamine derivatives.
Substitution: Various substituted glutamine derivatives depending on the reagents used.
科学研究应用
L-Glutamine-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen flow and utilization.
Biology: Helps in studying protein synthesis, nitrogen metabolism, and cellular energy production.
Medicine: Used in clinical research to understand metabolic disorders and the role of glutamine in disease states.
Industry: Employed in the production of isotopically labeled compounds for research and diagnostic purposes .
作用机制
L-Glutamine-15N2 exerts its effects primarily through its role in nitrogen metabolism. It serves as a nitrogen donor in various biosynthetic pathways, including the synthesis of nucleotides, amino acids, and other nitrogen-containing compounds. The labeled nitrogen atoms allow researchers to trace the metabolic pathways and understand the dynamics of nitrogen utilization in cells .
相似化合物的比较
Similar Compounds
L-Glutamine-13C5,15N2: Contains both carbon-13 and nitrogen-15 isotopes.
L-Glutamine-15N: Labeled with a single nitrogen-15 isotope.
L-Glutamine-13C: Labeled with carbon-13 isotope.
Uniqueness
L-Glutamine-15N2 is unique due to the presence of two nitrogen-15 isotopes, making it particularly useful for detailed nitrogen metabolism studies. This dual labeling provides more precise and comprehensive data compared to single isotope-labeled compounds .
This compound is a valuable tool in scientific research, offering insights into nitrogen metabolism and its role in various biological processes. Its unique properties and wide range of applications make it an essential compound in the fields of chemistry, biology, medicine, and industry.
属性
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-QLUYOLLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[15NH2])[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583882 | |
| Record name | L-(~15~N_2_)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204451-48-9 | |
| Record name | L-(~15~N_2_)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






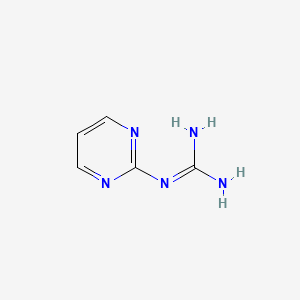
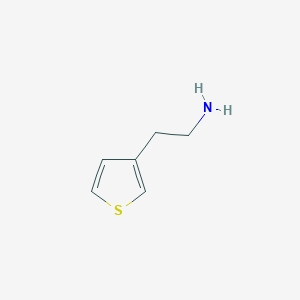
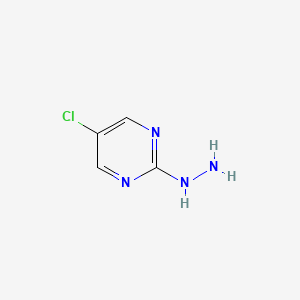
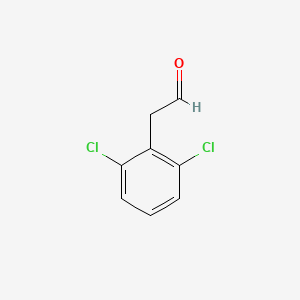
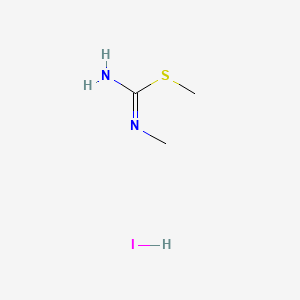
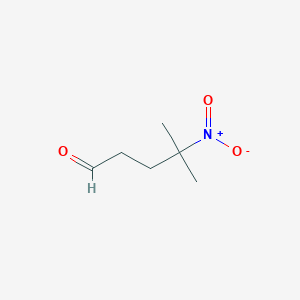


![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)
